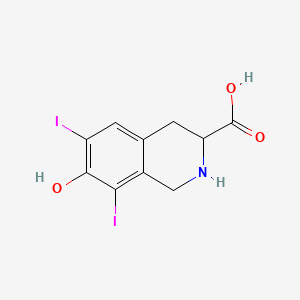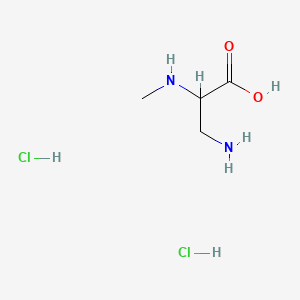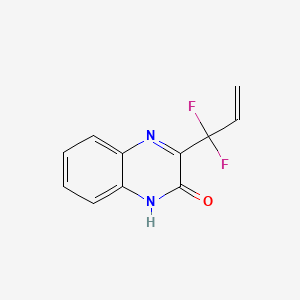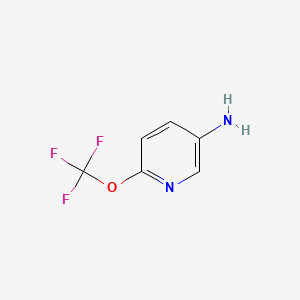![molecular formula C12H23ClN4O2S B599433 N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride CAS No. 111822-45-8](/img/structure/B599433.png)
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is a biotin-containing compound widely used in neuroscience research for intracellular labeling and neuronal tracing. It is highly soluble, has a net positive charge, and contains fixable amine groups, making it an ideal candidate for experiments requiring long post-injection survival times and optimal detection of neural networks .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is synthesized through a series of chemical reactions that involve the conjugation of biotin with an amine-containing compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be highly soluble and resistant to cleavage by biotinidase .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then subjected to rigorous quality control tests to confirm its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride primarily undergoes substitution reactions due to the presence of its amine groups. These reactions are essential for its conjugation with various detection reagents, such as streptavidin or avidin, which are used for visualization in microscopy .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium methylsulfate, potassium chloride, and various fixatives like paraformaldehyde and picric acid. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound are biotin-streptavidin or biotin-avidin complexes, which are used for the detection and visualization of labeled neurons .
Scientific Research Applications
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is extensively used in various fields of scientific research:
Chemistry: It is used for labeling and tracing chemical pathways in complex biological systems.
Industry: This compound is used in the development of diagnostic tools and imaging techniques.
Mechanism of Action
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride exerts its effects by diffusing through gap junctions and binding to intracellular proteins. Its biotin moiety allows for strong binding with streptavidin or avidin, enabling the visualization of labeled neurons. The compound is often used in combination with electrophysiological techniques to study the functional properties of neurons .
Comparison with Similar Compounds
Similar Compounds
Biocytin: Similar to N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride, biocytin is used for intracellular labeling and neuronal tracing.
This compound 488: This is a derivative of this compound conjugated with a green fluorophore, making it suitable for fluorescence microscopy.
This compound 350: Another derivative, conjugated with a blue fluorophore, providing contrast with other fluorescent markers.
Uniqueness
This compound is unique due to its high solubility, resistance to biotinidase cleavage, and ability to remain in cells for extended periods. These properties make it superior to other neuronal labels like biocytin, especially in experiments requiring long post-injection survival times .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYKXZBFDOWDHO-GRIHUTHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Neurobiotin enter neurons?
A1: Neurobiotin doesn't readily cross cell membranes. Researchers typically introduce it into neurons through various techniques such as intracellular microinjection [, , , , , , , , ], electroporation [], or passive diffusion in brain slices [].
Q2: What makes Neurobiotin useful for tracing neuronal connections?
A2: Neurobiotin is a gap junction-permeable tracer. Once inside a neuron, it can diffuse through gap junctions into coupled neighboring neurons, revealing the extent and pattern of neuronal networks [, , , , , , , , , , , , , ].
Q3: Can Neurobiotin be used to study the permeability of different gap junction types?
A3: Yes, research shows that Neurobiotin, alongside a series of structurally related biotinylated tracers, can differentiate between gap junction types based on their permeability profiles. This suggests that different connexin compositions contribute to varying permeability characteristics in neuronal gap junctions [].
Q4: Does Neurobiotin only move by passive diffusion through gap junctions?
A4: Primarily, passive diffusion drives Neurobiotin movement. Studies show that iontophoretic current doesn't play a significant role in its spread within the tested ranges [].
Q5: Does Neurobiotin affect the function of gap junctions?
A5: Neurobiotin is generally considered a non-toxic and inert tracer at concentrations used for labeling. Studies haven't reported any direct effects of Neurobiotin on gap junction function [].
Q6: What are the advantages of using Neurobiotin over other tracers like Lucifer Yellow?
A6: While Lucifer Yellow can pass through certain gap junctions, Neurobiotin exhibits broader permeability, revealing coupling patterns not detectable with Lucifer Yellow alone. For instance, in the cochlea, Neurobiotin revealed coupling patterns suggesting the presence of heteromeric connexons composed of connexin 26 and connexin 30, whereas Lucifer yellow did not []. Additionally, Neurobiotin labeling can be amplified for enhanced visualization [, , , , , , , , , , , , , ].
Q7: What is the molecular formula and weight of Neurobiotin?
A7: Neurobiotin (N-(2-aminoethyl)biotinamide hydrochloride) has the molecular formula C10H20N4O2S • HCl and a molecular weight of 292.83 g/mol.
Q8: Is there any spectroscopic data available for Neurobiotin?
A8: The provided research articles primarily focus on Neurobiotin's application as a neuronal tracer and don't delve into detailed spectroscopic characterization.
Q9: Is Neurobiotin compatible with common fixation and immunostaining protocols?
A9: Yes, researchers frequently use Neurobiotin with standard fixation and immunostaining procedures, allowing for combined morphological and neurochemical characterization of labeled neurons [, , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)


![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)


